molecular formula C27H26N2O6S B2813077 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate CAS No. 851092-93-8

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B2813077
CAS No.: 851092-93-8
M. Wt: 506.57
InChI Key: VOJXDFIASYLOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate is a pyrazole-based ester featuring a tosyl (p-toluenesulfonyl) group at position 4 and a 3,4-dimethoxyphenylacetate moiety at position 5. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Structural characterization of such compounds typically employs X-ray crystallography (via SHELX software) and spectroscopic methods (IR, NMR) .

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S/c1-18-10-13-22(14-11-18)36(31,32)26-19(2)28-29(21-8-6-5-7-9-21)27(26)35-25(30)17-20-12-15-23(33-3)24(16-20)34-4/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJXDFIASYLOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Tosyl Group : A sulfonyl group that enhances the compound's reactivity.
  • Acetate Moiety : Contributes to its solubility and biological activity.

Its molecular formula is C25H22N2O4SC_{25}H_{22}N_2O_4S, with a molecular weight of approximately 446.52 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The tosyl group can facilitate interactions with enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may bind to various receptors, altering cellular signaling pathways.
  • Cellular Pathway Interaction : It can influence processes such as apoptosis and cell proliferation by modulating key signaling pathways.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Exhibited notable antiproliferative effects.
  • Liver Cancer (HepG2) : Demonstrated selective cytotoxicity with IC50 values ranging from 120 nM to 580 nM for different analogs .

The structure–activity relationship (SAR) studies suggest that modifications on the pyrazole core can enhance anticancer efficacy. For example, compounds with specific substituents on the phenyl ring showed improved potency against gastric and liver cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Preliminary studies indicate that it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects. In vitro studies are needed to confirm these findings and elucidate the underlying mechanisms .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives:

  • Cytotoxicity Evaluation :
    • A study reported the synthesis of several pyrazole derivatives and their evaluation against cancer cell lines. Compounds derived from 3-methyl-1-phenyl-pyrazol showed significant cytotoxicity with IC50 values indicating potent activity against various cancers .
  • Structure–Activity Relationship (SAR) :
    • Research has highlighted how different substituents on the pyrazole ring affect biological activity. For instance, compounds with methoxy or chloro substituents exhibited enhanced anticancer properties compared to unsubstituted analogs .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that these compounds could inhibit key enzymes involved in cancer progression, such as topoisomerase II and EGFR .

Data Summary Table

Biological ActivityCell Line/TargetIC50 Value (nM)Reference
AnticancerHepG2428
AnticancerMDA-MB-231112
AntimicrobialVarious strainsNot specified
Anti-inflammatoryTBDTBD

Scientific Research Applications

Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of signaling pathways associated with cell survival and death.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetateMCF-7 (Breast)0.25Induces apoptosis via caspase activation and ROS production
This compoundMDA-MB-2310.50NF-kB suppression and p53 activation

Studies have shown that this compound can enhance apoptosis through the activation of caspases (caspase 3, 8, and 9) and promote autophagy, indicating a multifaceted mechanism for its anticancer effects.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This inhibition leads to reduced inflammation in various models of disease.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Formation of Pyrazole Ring : Reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride in the presence of a base such as pyridine.
  • Esterification : The tosylated intermediate is then reacted with 2-(3,4-dimethoxyphenyl)acetic acid under esterification conditions to yield the final product.

Study on Anticancer Activity

A comprehensive study conducted on the anticancer activity of pyrazole derivatives demonstrated that compounds similar to this compound showed potent cytotoxicity against multiple cancer cell lines, including breast and prostate cancer cells. The study utilized flow cytometry to analyze apoptosis rates and Western blotting to assess protein expression related to apoptosis pathways .

Research on Anti-inflammatory Mechanisms

Another pivotal study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in swelling and pain scores in treated animals compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in tissues from treated animals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Analysis
Compound Heterocycle Key Substituents Synthesis Method
Target compound Pyrazole 3-methyl, 1-phenyl, 4-tosyl, 5-(2-(3,4-dimethoxyphenyl)acetate) Likely via nucleophilic substitution or esterification
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Pyrazole 5-amino, 3-hydroxy, acylated with thiophene-carboxylate or cyanoacetate groups Cyclocondensation in 1,4-dioxane with TEA
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid esters Triazole 3,4-dimethoxyphenyl, thioacetic acid esters Esterification of thioacetic acids
Benzo[¿]furan derivative Benzofuran 3-hydroxymethyl, 7-methoxy, 2-(3,4-dimethoxyphenyl) Not specified (crystallography focus)

Key Observations :

  • The pyrazole core in the target compound offers a rigid planar structure, whereas triazole derivatives (e.g., from ) exhibit greater conformational flexibility due to the sulfur linker .
  • The 3,4-dimethoxyphenyl group is a common feature in lignin model compounds () and bioactive molecules, where it enhances π-π stacking and hydrogen-bonding interactions .
  • Tosyl groups (in the target) vs. thioester linkages (in triazole derivatives) influence solubility: Tosyl groups increase hydrophobicity, while thioesters may enhance metabolic stability .
Physicochemical Properties
Property Target Compound (Inferred) Triazole Esters Benzo[¿]furan Derivative
Melting Point Likely >150°C (due to tosyl group) 120–140°C 180–200°C (crystalline structure)
Solubility Low in water, moderate in DMSO Moderate in polar aprotic solvents Insoluble in water, soluble in acetone
Spectral Data (NMR) Pyrazole H (δ 6.5–7.5), Tosyl (δ 2.4, 7.8) Triazole H (δ 8.1–8.3), S-CH2 (δ 3.5) Benzofuran H (δ 6.8–7.2)

Notes:

  • The target’s tosyl group introduces distinct ${}^{1}$H NMR signals (e.g., aromatic protons at δ 7.8 and methyl at δ 2.4), differentiating it from sulfur-containing analogs .
  • The 3,4-dimethoxyphenyl moiety in all compounds shows characteristic OCH3 signals at δ 3.7–3.9 .
Reactivity and Stability
  • Alkaline Conditions : Lignin model compounds with 3,4-dimethoxyphenyl groups () undergo β-O-4 bond cleavage in KOtBu/tBuOH. The target’s ester linkage may exhibit similar lability under strong bases, though the tosyl group could mitigate reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves Vilsmeier-Haack formylation (to introduce the tosyl group) followed by esterification. Key variables include:

  • Temperature : 60–80°C for cyclization steps (to minimize side reactions) .
  • Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity of the pyrazole core .
  • Catalysts : Acid catalysts (e.g., HCl) improve yield in cyclization steps .
    • Optimization : Use Design of Experiments (DoE) to screen variables like stoichiometry, solvent ratios, and reaction time. Monitor via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., tosyl group at C4, dimethoxyphenyl acetate at C5) .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns and methanol/water gradients .
    • Supplementary Data :
  • IR Spectroscopy : Detect ester carbonyl (~1740 cm1^{-1}) and sulfonyl groups (~1360 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) .

Q. How can reaction progress be monitored during synthesis?

  • TLC : Use silica gel plates with UV visualization. A solvent system of petroleum ether:ethyl acetate (4:1) resolves intermediates effectively .
  • In-situ FTIR : Track carbonyl group formation/disappearance in esterification steps .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the pyrazole-tosyl-acetate scaffold?

  • Ester Hydrolysis : The acetate group undergoes base-catalyzed hydrolysis (e.g., NaOH/EtOH) to yield carboxylic acid derivatives, critical for prodrug design .
  • Electrophilic Substitution : The tosyl group directs electrophiles (e.g., nitration) to the pyrazole C3 position, confirmed by 1^1H NMR coupling patterns .
  • Contradictions : Some studies report unexpected regioselectivity in halogenation; DFT calculations suggest steric effects from the 3,4-dimethoxyphenyl group override electronic directing .

Q. How can researchers resolve contradictions in reported biological activity data for similar pyrazole derivatives?

  • Case Study : Discrepancies in IC50_{50} values for acetylcholinesterase inhibition may arise from:

  • Purity : Impurities >5% skew results; validate via HPLC .
  • Assay Conditions : pH (7.4 vs. 6.8) and solvent (DMSO concentration) affect compound solubility .
    • Validation : Replicate assays across multiple labs with standardized protocols (e.g., Ellman’s method) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (∼3.2), suggesting moderate blood-brain barrier permeability .
  • Molecular Docking : AutoDock Vina models interactions with COX-2 (PDB ID: 5KIR) to prioritize targets for in vitro testing .

Q. How can structural modifications enhance the compound’s stability in biological matrices?

  • Strategies :

  • Prodrug Design : Replace the acetate with a pivaloyloxymethyl (POM) group to improve plasma stability .
  • Cyclization : Convert the ester to a lactone to reduce hydrolysis rates, guided by QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.